molecular formula C9H13N3O5 B601081 Decitabine Impurity 11 CAS No. 909402-26-2

Decitabine Impurity 11

货号: B601081
CAS 编号: 909402-26-2
分子量: 243.22
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Decitabine Impurity 11 involves several steps, typically starting from cytidine analogs. The reaction conditions often include the use of specific reagents such as sodium hydroxide, ethanol, and monobasic potassium phosphate . The process may involve multiple purification steps to isolate the impurity from the main product.

Industrial Production Methods

In industrial settings, the production of Decitabine and its impurities, including this compound, is carefully controlled to ensure the purity and efficacy of the final pharmaceutical product. High-performance liquid chromatography (HPLC) is commonly used to monitor and quantify impurities during the production process .

化学反应分析

Types of Reactions

Decitabine Impurity 11 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, ethanol, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the impurity .

科学研究应用

Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method used to quantify Decitabine and its impurities. Various studies have developed and validated HPLC methods to detect Decitabine Impurity 11 with high sensitivity and specificity. For instance:

  • A study utilized a reverse-phase HPLC method with a C18 column, achieving a resolution for related substances including this compound within a concentration range of 0.7 ppm to 7.1 ppm .
  • Another research employed gradient elution techniques to separate Decitabine from its impurities effectively, demonstrating recovery rates exceeding 99% .

UV Spectrophotometry
This technique has also been employed for the estimation of Decitabine levels in pharmaceutical formulations. The maximum absorption was noted at 221 nm, allowing for routine analysis with acceptable accuracy .

Clinical Significance of this compound

The clinical implications of this compound are critical, particularly concerning patient safety and treatment efficacy:

  • Toxicity Profiles : Studies indicate that patients treated with decitabine may experience significant adverse effects such as neutropenia and thrombocytopenia. The presence of impurities could exacerbate these toxicities or alter their incidence rates .
  • Efficacy Variability : The efficacy of decitabine in treating myelodysplastic syndromes can be influenced by the purity of the drug administered. Variability in response rates has been observed, particularly in patients with renal dysfunction who may experience different toxicity profiles compared to those with normal renal function .

Case Studies

Several case studies highlight the importance of monitoring impurities in decitabine formulations:

  • Study on Myelodysplastic Syndromes : A retrospective analysis involving patients treated with decitabine revealed that those receiving formulations with higher impurity levels had poorer outcomes compared to those treated with purer forms . The overall response rate was significantly lower in the high-impurity group.
  • Impact on Treatment Cycles : In another study involving patients receiving multiple cycles of decitabine therapy, it was noted that initial responses were often delayed in those exposed to higher levels of impurities . This suggests that careful monitoring and control of impurity levels are essential for optimizing treatment outcomes.

作用机制

The mechanism of action of Decitabine Impurity 11 is closely related to that of Decitabine. It involves the inhibition of DNA methyltransferase, leading to DNA hypomethylation. This process can result in altered gene expression and potential therapeutic effects . The molecular targets and pathways involved include DNA methyltransferase enzymes and the DNA replication machinery .

相似化合物的比较

Similar Compounds

Uniqueness

Decitabine Impurity 11 is unique in its specific structure and formation during the synthesis and degradation of Decitabine. Its presence and concentration can significantly impact the stability and efficacy of the final pharmaceutical product .

生物活性

Decitabine Impurity 11 is a byproduct associated with the synthesis of decitabine, a potent hypomethylating agent used primarily in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Understanding the biological activity of this impurity is crucial for assessing its potential effects on therapeutic outcomes and safety profiles.

Overview of Decitabine

Decitabine is a nucleoside analog that undergoes phosphorylation to become active, ultimately leading to the incorporation of 5-aza-2'-deoxycytidine into DNA. This incorporation inhibits DNA methyltransferases (DNMTs), leading to global DNA hypomethylation and reactivation of silenced tumor suppressor genes, which plays a significant role in its anticancer effects .

The primary mechanism through which decitabine exerts its biological effects involves:

  • Inhibition of DNMTs : Decitabine binds covalently to DNMTs, particularly DNMT1, leading to their depletion and subsequent hypomethylation of DNA .
  • Induction of Gene Expression : The hypomethylation process reactivates tumor suppressor genes that are often silenced in cancer cells, thereby inhibiting neoplastic cell proliferation .
  • DNA Damage Response : At higher concentrations, decitabine can induce double-strand breaks in DNA, promoting apoptosis in malignant cells .

Data Table: Characteristics and Effects

CharacteristicDecitabineThis compound
MechanismDNMT inhibitionUnknown; potential cytotoxicity
Therapeutic UseMDS, AMLNot established
Cytotoxic EffectsInduces apoptosisPotentially similar
Drug FormulationInjectableNot specified
Regulatory StatusFDA approvedNot approved

Case Studies and Research Findings

  • Cytotoxic Effects in Cancer Cells : A study demonstrated that decitabine-loaded nanoparticles significantly enhanced cytotoxicity against AML cell lines compared to free decitabine. This suggests that impurities like this compound could similarly affect drug delivery and efficacy if present in significant amounts .
  • Renal Dysfunction Impact : In patients with acute myeloid leukemia, those with renal dysfunction exhibited higher rates of severe cardiotoxicity when treated with decitabine. While this study did not directly address impurities, it highlights the importance of monitoring all components of treatment regimens for safety .
  • Mechanistic Studies : Research has shown that decitabine treatment can lead to paradoxical increases in hydroxymethylcytosines, indicating complex interactions within cellular pathways that could also involve impurities .

属性

CAS 编号

909402-26-2

分子式

C9H13N3O5

分子量

243.22

纯度

> 95%

数量

Milligrams-Grams

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。